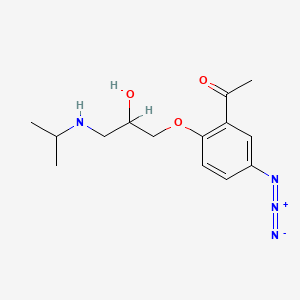

Acebutolol azide

説明

Acebutolol (trade name Sectral) is a cardioselective beta-adrenergic blocker approved by the FDA for treating hypertension and cardiac arrhythmias. It has been in clinical use for over 30 years with a well-established safety profile . Computational and in vitro studies demonstrate that Acebutolol binds to the JNK-JIP1 interaction site, suppresses JNK phosphorylation, and enhances glucose uptake in adipocyte (3T3L1) and liver (HepG2) cell models of diabetes .

特性

CAS番号 |

80186-92-1 |

|---|---|

分子式 |

C14H20N4O3 |

分子量 |

292.33 g/mol |

IUPAC名 |

1-[5-azido-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone |

InChI |

InChI=1S/C14H20N4O3/c1-9(2)16-7-12(20)8-21-14-5-4-11(17-18-15)6-13(14)10(3)19/h4-6,9,12,16,20H,7-8H2,1-3H3 |

InChIキー |

QGJSWEIHTFSCTP-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)N=[N+]=[N-])C(=O)C)O |

正規SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)N=[N+]=[N-])C(=O)C)O |

同義語 |

acebutolol azide |

製品の起源 |

United States |

類似化合物との比較

Table 1: Binding Affinity and Mechanism

Both compounds enhance glucose uptake by approximately 50% in TNFα-induced diabetic model cells, outperforming insulin (20% increase) . Structural docking simulations confirm that Acebutolol and BI-78D3 share identical hydrogen bonding sites on JNK, explaining their comparable efficacy .

Key Distinction:

While BI-78D3 is a research-grade inhibitor, Acebutolol’s FDA-approved status and cardioprotective effects make it a clinically viable candidate for dual therapy in hypertension and diabetes .

Comparison with Cyproterone Acetate

Cyproterone acetate, a steroid with anti-androgenic properties, serves as a negative control in JNK-JIP1 inhibition studies.

Table 2: Efficacy in JNK Pathway Modulation

| Compound | LibDock Score | Glucose Uptake Enhancement |

|---|---|---|

| Acebutolol | 65.1–74.9 | 50% |

| Cyproterone Acetate | 22.6 | Not reported |

Cyproterone acetate’s low binding affinity underscores Acebutolol’s specificity and potency in targeting the JNK-JIP1 interaction .

Dose-Dependent Effects of Acebutolol

Acebutolol exhibits a dose-dependent response in restoring glucose uptake in TNFα-suppressed cells:

Table 3: Dose-Response Profile

| Concentration (μM) | Glucose Uptake Effect |

|---|---|

| 0.5 | Restores uptake to TNFα-untreated baseline |

| 5.0 | Maximizes uptake in TNFα-induced models |

Clinical Implications and Comparison with Other Beta-Blockers

Acebutolol’s unique dual mechanism—beta-blockade and JNK inhibition—contrasts with non-selective beta-blockers (e.g., propranolol), which may exacerbate insulin resistance. Early clinical reports noted Acebutolol’s neutral or even beneficial effects on glucose metabolism in diabetic patients , aligning with its in vitro antidiabetic activity.

Table 4: Clinical Advantages Over Other Beta-Blockers

Q & A

Q. What experimental models are appropriate for studying Acebutolol’s antidiabetic effects?

Methodological Answer: In vitro diabetic models using 3T3-L1 adipocytes and HepG2 liver cells, pretreated with TNF-α to mimic insulin resistance, are well-established systems. These models allow quantification of JNK phosphorylation (via Western blot) and glucose uptake (via 2-NBDG assays). TNF-α treatment for 6 hours induces metabolic dysfunction, while Acebutolol’s effects are tested at concentrations ranging from 0.5–5.0 μM. Parallel controls (e.g., BI-78D3, a JNK-JIP1 inhibitor) validate experimental outcomes .

Q. How does Acebutolol enhance glucose uptake in insulin-resistant cells?

Methodological Answer: Acebutolol inhibits TNF-α-induced JNK phosphorylation, disrupting JNK-JIP1 interactions. This mechanism restores insulin signaling, measured via 2-NBDG glucose uptake assays. In TNF-α-treated cells, Acebutolol (1 μM) increases glucose uptake by ~45%, comparable to BI-78D3 (50%). Dose-response studies (0.5–5.0 μM) show restored glucose uptake to baseline levels in diabetic models .

Q. What validated analytical techniques quantify Acebutolol in pharmacological studies?

Methodological Answer: Spectrophotometric methods using ion-pair complexes with bromocresol green (BCG) or bromothymol blue (BTB) are reliable for Acebutolol quantification. These methods detect Acebutolol in ranges of 0.5–13.8 µg/mL (BCG) and 1.8–15.9 µg/mL (BTB), with precision comparable to HPLC. Excipient interference tests ensure specificity .

Advanced Research Questions

Q. How do computational simulations clarify Acebutolol’s binding affinity to JNK?

Methodological Answer: LibDock docking simulations reveal Acebutolol binds to the JNK-JIP1 interaction site, forming hydrogen bonds with Arg127 and Cys163. Its LibDock score (65.1) is comparable to BI-78D3 (67.7), indicating similar binding affinity. Structural alignment studies confirm overlapping binding regions with known inhibitors, supporting competitive inhibition .

Q. What explains the dose-dependent variability in Acebutolol’s glucose uptake effects?

Methodological Answer: In TNF-α-induced cells, Acebutolol (0.5–5.0 μM) shows a linear dose-response, restoring glucose uptake to normal levels. In non-induced cells, low doses (0.5 μM) suffice for maximal effect, suggesting differential JNK activation thresholds. This highlights context-dependent efficacy, necessitating tailored dosing in diabetic vs. non-diabetic models .

Q. Are there contradictions between Acebutolol’s beta-blocker and antidiabetic roles?

Methodological Answer: Historically, beta-blockers were linked to metabolic adverse effects, but Acebutolol’s cardioselectivity minimizes these risks. Recent studies show its JNK inhibition independently enhances glucose uptake, reconciling its dual therapeutic roles. Clinical data from diabetic hypertensive patients support hypoglycemic effects without exacerbating lipid metabolism .

Q. How does Acebutolol’s efficacy compare to other JNK inhibitors like BI-78D3?

Methodological Answer: Acebutolol and BI-78D3 similarly reduce JNK phosphorylation by ~50% in TNF-α-treated cells. However, Acebutolol’s glucose uptake enhancement (45–50%) slightly underperforms BI-78D3 (50–90%) in non-induced models. Structural and affinity comparisons suggest Acebutolol’s repurposing potential, though combinatorial studies may optimize efficacy .

What unresolved questions persist regarding Acebutolol’s mechanism of action?

Methodological Answer: Key gaps include in vivo validation of glucose uptake effects, long-term safety in diabetic models, and off-target interactions with adrenergic receptors. Unresolved molecular pathways (e.g., AMPK modulation) warrant phosphoproteomic profiling. Additionally, synergies with insulin sensitizers remain unexplored .

Methodological & Data Analysis Questions

Q. How should researchers handle raw data from Acebutolol studies?

Methodological Answer: Large datasets (e.g., phosphorylation blots, dose-response curves) should be appended, while processed data critical to hypotheses (e.g., normalized glucose uptake percentages) are included in the main text. Follow guidelines for reproducibility: report instrument parameters (e.g., spectrophotometer wavelength), statistical tests (t-tests, ANOVA), and uncertainty margins (SEM) .

Q. What statistical approaches are recommended for analyzing Acebutolol’s pharmacological effects?

Methodological Answer: Use IC50/EC50 values for dose-response curves, with nonlinear regression models. For phosphorylation studies, normalize band intensities to housekeeping proteins (e.g., β-actin) and apply two-way ANOVA to assess treatment × cell-type interactions. Report p-values with Bonferroni correction for multiple comparisons .

Tables of Key Findings

| Parameter | Acebutolol (1 μM) | BI-78D3 (1 μM) | TNF-α Control |

|---|---|---|---|

| JNK Phosphorylation Inhibition | 50% reduction | 55% reduction | 0% reduction |

| Glucose Uptake (TNF-α-treated) | 45% increase | 50% increase | 20% increase (insulin) |

| LibDock Binding Score | 65.1 | 67.7 | N/A |

| Data synthesized from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。